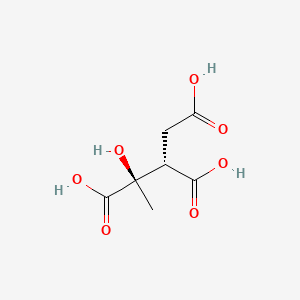

DL-threo-2-methylisocitrate

Description

Methylisocitric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a natural product found in Homo sapiens with data available.

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPKXCSHMJWCF-WVBDSBKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209270 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71183-66-9 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of DL-threo-2-Methylisocitrate from Propionyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of DL-threo-2-methylisocitrate is a critical step in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionate (B1217596) and odd-chain fatty acids in a wide range of organisms, including bacteria and fungi. This pathway is of significant interest to researchers in microbiology, biochemistry, and drug development due to its absence in humans, making its constituent enzymes potential targets for novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound from propionyl-CoA, detailing the enzymatic reactions, stereochemistry, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols for the key enzymes involved.

The Core Pathway: The Methylcitrate Cycle

The conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679) is achieved through the methylcitrate cycle. This cycle can be broadly divided into three main stages, culminating in the formation and subsequent cleavage of 2-methylisocitrate.

-

Condensation: The cycle initiates with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) , to form (2S,3S)-2-methylcitrate. This reaction is analogous to the citrate (B86180) synthase reaction in the tricarboxylic acid (TCA) cycle.[1][2]

-

Isomerization: (2S,3S)-2-methylcitrate undergoes dehydration and subsequent hydration, reactions catalyzed by 2-methylcitrate dehydratase (PrpD) and an aconitase (Acn) , to form its stereoisomer, (2R,3S)-2-methylisocitrate (threo-2-methylisocitrate).[3][4]

-

Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves (2R,3S)-2-methylisocitrate into pyruvate and succinate. Succinate can then re-enter the TCA cycle, while pyruvate is a key metabolite for various cellular processes.[4][5]

The overall pathway is a crucial mechanism for detoxifying cells from the accumulation of toxic propionyl-CoA.[5]

Quantitative Data on Key Enzymes

The efficiency and kinetics of the enzymes in the methylcitrate cycle are crucial for understanding the overall flux through the pathway. The following tables summarize key quantitative data for 2-methylcitrate synthase and 2-methylisocitrate lyase from various organisms.

Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | 9.0 | 45-50 | [2] |

| Oxaloacetate | 5 | - | [2] | |||

| Acetyl-CoA | 101 | 0.11 | [2] | |||

| Burkholderia sacchari | Not specified | - | 0.41 (induced) | Not specified | Not specified | [6] |

| Candida lipolytica | Propionyl-CoA | 33 | - | 8.0-8.5 | 45 | [7] |

| Oxaloacetate | 20 | - | [7] |

Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)

| Organism | Substrate | Km (µM) | Specific Activity | Optimal pH | Notes | Reference(s) |

| Escherichia coli | threo-2-Methylisocitrate | Not specified | - | Not specified | Active with threo-diastereomer, not erythro. | [8] |

| Aspergillus nidulans | threo-2-Methylisocitrate | Not specified | - | Not specified | Active with threo-diastereomer, not erythro. | [8] |

| Coxiella burnetii | 2-Methylisocitrate | 390 ± 47 | - | Not specified | - |

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the biosynthesis of this compound are provided below.

Protocol 1: Assay for 2-Methylcitrate Synthase (PrpC) Activity

This protocol is based on the spectrophotometric detection of the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

Propionyl-CoA solution (10 mM)

-

Oxaloacetate solution (10 mM, freshly prepared)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

Purified 2-methylcitrate synthase or cell-free extract

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:

-

100 µl of 1 M Tris-HCl (pH 8.0)

-

10 µl of 10 mM propionyl-CoA

-

10 µl of 10 mM DTNB

-

Distilled water to a final volume of 990 µl.

-

-

Enzyme Addition: Add 10 µl of the enzyme solution (purified PrpC or cell-free extract) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding 10 µl of 10 mM oxaloacetate.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA release.

-

Calculation: The molar extinction coefficient for the product of the DTNB reaction is 13,600 M-1cm-1. Use this value to calculate the rate of the enzyme reaction.

Protocol 2: Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay measures the formation of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate produced is then coupled to the oxidation of NADH by lactate (B86563) dehydrogenase.

Materials:

-

Potassium phosphate (B84403) buffer (1 M, pH 7.0)

-

This compound solution (10 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) solution (1000 units/ml)

-

Purified 2-methylisocitrate lyase or cell-free extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:

-

100 µl of 1 M potassium phosphate buffer (pH 7.0)

-

10 µl of 10 mM this compound

-

10 µl of 10 mM NADH

-

1 µl of lactate dehydrogenase (1000 U/ml)

-

Distilled water to a final volume of 990 µl.

-

-

Enzyme Addition: Add 10 µl of the enzyme solution (purified PrpB or cell-free extract) to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the rate of pyruvate formation.

-

Calculation: The molar extinction coefficient for NADH at 340 nm is 6,220 M-1cm-1. Use this value to calculate the rate of the enzyme reaction.

Signaling Pathways and Regulation

The expression of the enzymes involved in the methylcitrate cycle is tightly regulated to ensure efficient propionate metabolism and prevent the accumulation of toxic intermediates.

Transcriptional Regulation of the prp Operon

In many bacteria, the genes encoding the enzymes of the methylcitrate cycle (prpB, prpC, and prpD) are organized in an operon, the prp operon. The transcription of this operon is controlled by the regulatory protein PrpR .[9][10] PrpR is a transcriptional activator that, in the presence of its co-activator 2-methylcitrate , binds to the promoter region of the prp operon and initiates transcription.[11] This creates a positive feedback loop where the product of the first committed step of the pathway induces the expression of the enzymes required for its further metabolism.

Crosstalk with Central Metabolism

The methylcitrate cycle is intricately linked with other central metabolic pathways, particularly the TCA and glyoxylate (B1226380) cycles.[5][9] The succinate produced by 2-methylisocitrate lyase is a direct intermediate of the TCA cycle. Furthermore, the oxaloacetate required for the initial condensation with propionyl-CoA is supplied by the TCA cycle. This metabolic crosstalk ensures a balanced flow of carbon and energy within the cell.

Conclusion

The biosynthesis of this compound from propionyl-CoA is a fundamental process in the metabolism of many microorganisms. A thorough understanding of this pathway, including its enzymatic machinery, kinetics, and regulation, is paramount for researchers in various fields. The detailed information provided in this guide serves as a valuable resource for scientists and drug development professionals aiming to explore the intricacies of microbial metabolism and leverage this knowledge for the development of novel therapeutic strategies. The absence of the methylcitrate cycle in humans underscores its potential as a target for antimicrobial drugs, making further research in this area a promising endeavor.

References

- 1. ENZYME - 2.3.3.5 2-methylcitrate synthase [enzyme.expasy.org]

- 2. uniprot.org [uniprot.org]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 6. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 8. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

The Stereospecific World of 2-Methylisocitrate: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the methylcitrate cycle stands out as a crucial pathway for the processing of propionyl-CoA, a potentially toxic intermediate derived from the breakdown of odd-chain fatty acids and certain amino acids. Central to this cycle is the molecule 2-methylisocitrate, a chiral compound with four possible stereoisomers, each possessing distinct biological activities. The stereochemistry of 2-methylisocitrate is not merely a matter of chemical curiosity; it is a critical determinant of its metabolic fate and its interaction with key enzymes. This technical guide provides an in-depth exploration of the stereochemistry of 2-methylisocitrate, its profound biological relevance, particularly in pathogenic microorganisms, and its emerging potential as a target for novel therapeutic interventions.

The Four Faces of 2-Methylisocitrate: A Stereochemical Overview

2-Methylisocitrate possesses two chiral centers, giving rise to four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The specific spatial arrangement of the methyl and hydroxyl groups at the C2 and C3 positions dictates the molecule's shape and, consequently, its ability to bind to the active sites of enzymes. The naturally occurring and biologically active form within the methylcitrate cycle is the (2S,3R)-stereoisomer.[1]

The Methylcitrate Cycle: A Stereoselective Pathway

The methylcitrate cycle is a metabolic pathway that converts propionyl-CoA to pyruvate (B1213749) and succinate (B1194679), thereby detoxifying the cell from propionate (B1217596) accumulation and replenishing intermediates of the tricarboxylic acid (TCA) cycle.[2][3] The enzymes of this cycle exhibit a high degree of stereospecificity, ensuring the precise processing of the correct 2-methylisocitrate isomer.

The key enzymes involved in the metabolism of 2-methylisocitrate are:

-

2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial step of the cycle, the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[4][5][6][7]

-

Aconitase (PrpD in some organisms): This enzyme isomerizes 2-methylcitrate to 2-methylisocitrate.

-

2-Methylisocitrate Lyase (PrpB or MCL): This enzyme is the final and committing step of the cycle, cleaving (2S,3R)-2-methylisocitrate into pyruvate and succinate.[1][8]

The stereoselectivity of these enzymes is paramount. 2-Methylisocitrate lyase, in particular, demonstrates a stringent preference for the (2S,3R)-stereoisomer, with other isomers being poor substrates or even inhibitors.[8]

Signaling Pathway of the Methylcitrate Cycle```dot

Caption: Workflow for 2-Methylisocitrate Synthesis and Separation.

Methodology:

-

Synthesis: The synthesis of 2-methylisocitrate can be achieved through various organic chemistry routes. A common method involves the reaction of a protected derivative of pyruvate with a suitable succinate derivative.

-

Purification of Mixture: The crude reaction product is purified using standard techniques like column chromatography to isolate the mixture of 2-methylisocitrate stereoisomers.

-

Chiral Separation: The separation of the individual stereoisomers is the most critical step and is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. The choice of the chiral column and the mobile phase composition is crucial for achieving baseline separation of all four isomers.

Continuous Spectrophotometric Assay for 2-Methylisocitrate Lyase Activity

This assay allows for the real-time monitoring of 2-methylisocitrate lyase activity by coupling the production of pyruvate to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Experimental Workflow for Enzyme Assay:

Caption: Workflow for a Continuous Spectrophotometric Enzyme Assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, NADH, lactate dehydrogenase (LDH), and the purified 2-methylisocitrate lyase.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, (2S,3R)-2-methylisocitrate.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the activity of 2-methylisocitrate lyase.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (KM and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Drug Development Implications

The essentiality of the methylcitrate cycle in pathogenic bacteria and its absence in humans make the enzymes of this pathway, particularly 2-methylisocitrate lyase, highly attractive targets for the development of novel antibiotics. The stereospecificity of these enzymes offers an opportunity for the design of highly selective inhibitors that target the active site with minimal off-target effects.

Logical Relationship for Drug Discovery:

Caption: Logic for Targeting the Methylcitrate Cycle.

Future research in this area should focus on:

-

High-throughput screening of compound libraries to identify potent and selective inhibitors of 2-methylisocitrate lyase.

-

Structure-based drug design utilizing the crystal structures of the enzyme to develop inhibitors that mimic the transition state of the reaction.

-

Exploring the potential for targeting other enzymes in the methylcitrate cycle, such as 2-methylcitrate synthase.

Conclusion

The stereochemistry of 2-methylisocitrate is a fundamental aspect of its biological function. The exquisite stereoselectivity of the enzymes in the methylcitrate cycle ensures the efficient processing of propionyl-CoA and the maintenance of metabolic homeostasis. This stereochemical precision also presents a unique opportunity for the development of novel antimicrobial agents that can selectively target pathogenic microorganisms. A deeper understanding of the structure, function, and stereochemical determinants of the methylcitrate cycle enzymes will undoubtedly pave the way for the discovery of new and effective therapies against a range of infectious diseases.

References

- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]

- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 6. Citrate synthase and 2-methylcitrate synthase: structural, functional and evolutionary relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-threo-2-Methylisocitrate: A Key Biomarker for Propionate Metabolism Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of human metabolism, the proper breakdown of certain amino acids and odd-chain fatty acids is crucial for cellular energy production and overall health. Central to this process is the metabolism of propionate (B1217596), a three-carbon carboxylic acid. When this pathway is disrupted due to genetic defects, a cascade of metabolic disturbances ensues, leading to serious and often life-threatening conditions known as organic acidemias. Among the key diagnostic indicators for these disorders, DL-threo-2-methylisocitrate has emerged as a pivotal biomarker, providing a window into the underlying pathophysiology of impaired propionate metabolism.

This technical guide provides a comprehensive overview of this compound's role as a biomarker, intended for researchers, scientists, and professionals involved in drug development. We will delve into the biochemical pathways, present quantitative data, detail experimental protocols for its detection, and visualize the complex relationships within these metabolic processes.

The Biochemical Landscape of Propionate Metabolism

Propionyl-CoA is a central intermediate derived from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as from the beta-oxidation of odd-chain fatty acids and the degradation of cholesterol.[1] In healthy individuals, propionyl-CoA is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production. This conversion is a two-step process catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) and the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2]

Inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are characterized by deficiencies in these enzymes.[3] A deficiency in PCC, for instance, leads to the accumulation of propionyl-CoA.[4] This buildup diverts propionyl-CoA into an alternative pathway, the methylcitrate cycle.[5][6]

The Methylcitrate Cycle: A Detoxification Pathway with a Telltale Intermediate

The methylcitrate cycle serves as a detoxification pathway to handle the excess propionyl-CoA.[7] In this cycle, propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by citrate (B86180) synthase.[8] Through a series of enzymatic steps involving aconitase and methylcitrate dehydratase, 2-methylcitrate is converted to its stereoisomer, This compound .[9] Finally, 2-methylisocitrate lyase cleaves this compound into pyruvate (B1213749) and succinate.[7]

In disorders like propionic acidemia, the methylcitrate cycle becomes overwhelmed, leading to a significant accumulation of its intermediates, most notably 2-methylcitrate and its isomers, in biological fluids such as urine, plasma, and cerebrospinal fluid.[10][11][12] This accumulation makes this compound a highly specific and sensitive biomarker for diagnosing and monitoring these conditions.

Quantitative Data Presentation

The concentration of 2-methylisocitrate (often measured as total 2-methylcitric acid) is markedly elevated in individuals with propionic acidemia and related disorders compared to healthy controls. The following tables summarize representative quantitative data from the literature.

| Analyte | Matrix | Patient Group | Concentration Range | Reference |

| 2-Methylcitric Acid | Serum | Normal Controls (n=50) | 60 - 228 nmol/L | [8] |

| 2-Methylcitric Acid | Serum | Cobalamin Deficiency (n=50) | 93 - 13,500 nmol/L | [8] |

| 2-Methylcitric Acid | Cerebrospinal Fluid | Normal Controls (n=19) | 323 - 1,070 nmol/L | [8] |

| 2-Methylcitric Acid | Cerebrospinal Fluid | Cobalamin Deficiency (n=5) | 1,370 - 16,300 nmol/L | [8] |

| Methylcitrate | Dried Urine Spots | Normal Controls (n=135) | 0.4 - 3.4 mmol/mol creatinine (B1669602) | [13][14] |

| Methylcitrate | Dried Urine Spots | Propionic/Methylmalonic Acidemia | 8.3 - 591 mmol/mol creatinine | [13][14] |

| 3-OH-propionic acid & 2-methylcitric acid | Urine | Propionic Acidemia | Elevated | [2][10] |

Experimental Protocols

The accurate quantification of this compound is crucial for the diagnosis and management of propionate metabolism disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis

GC-MS is a robust method for the analysis of organic acids, including 2-methylisocitrate. A key step in this protocol is the derivatization of the analytes to increase their volatility for gas-phase separation.

1. Sample Preparation:

-

Collection: A random or first-morning urine sample is collected in a sterile container. For quantitative analysis, a 24-hour urine collection is preferred.

-

Internal Standard Addition: A known amount of an internal standard (e.g., tropic acid or 2-ketocaproic acid) is added to a specific volume of urine (normalized to creatinine concentration) to correct for variations in extraction efficiency and instrument response.[1]

-

Oximation: To stabilize keto-acids and prevent the formation of multiple derivatives, the sample is treated with a hydroxylamine (B1172632) solution. This converts keto groups to their oxime derivatives.[1]

-

Extraction: The urine sample is acidified, and the organic acids are extracted into an organic solvent, such as ethyl acetate.[1]

-

Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

The dried residue is derivatized to convert the non-volatile organic acids into volatile esters and ethers. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[1] This reaction replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

-

The reaction mixture is typically heated to ensure complete derivatization.

3. GC-MS Analysis:

-

Injection: A small volume of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute compounds with different volatilities.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The presence of 2-methylisocitrate is confirmed by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-Methylisocitrate Quantification

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS, sometimes without the need for derivatization.

1. Sample Preparation (Dried Urine Spots):

-

Spotting: A small volume of urine is spotted onto a filter paper card and allowed to dry.[13][14]

-

Extraction and Derivatization (if necessary): A small disc is punched from the dried urine spot. For enhanced sensitivity and chromatographic retention, a derivatization step can be included. For example, methylcitrate can be extracted and derivatized in a single step using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole.[13][14] The reaction mixture is incubated at an elevated temperature.

2. LC-MS/MS Analysis:

-

Injection: A small aliquot of the reaction mixture is injected into the LC-MS/MS system.

-

Liquid Chromatography: The sample is separated on a reverse-phase column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analytes.[13][14]

-

Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for 2-methylisocitrate is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from other compounds in the matrix.

-

Data Analysis: The concentration of 2-methylisocitrate is determined by comparing the peak area of the analyte to a calibration curve generated using standards of known concentrations.

Visualizing the Metabolic Pathways and Workflows

To better understand the complex interplay of these metabolic pathways and the diagnostic workflow, the following diagrams are provided in the DOT language for Graphviz.

Caption: Propionate metabolism and the formation of this compound.

Caption: A generalized workflow for the analysis of 2-methylisocitrate.

Caption: The logical cascade from genetic defect to biomarker utility.

Conclusion and Future Directions

This compound stands as a cornerstone in the biochemical diagnosis and management of propionic acidemia and related disorders. Its significant elevation in affected individuals provides a direct and reliable measure of the underlying metabolic dysfunction. The analytical methods for its quantification, primarily GC-MS and LC-MS/MS, are well-established and offer the necessary sensitivity and specificity for clinical applications.

For researchers and drug development professionals, a thorough understanding of the role of this compound is paramount. It not only serves as a primary diagnostic endpoint but also as a critical pharmacodynamic biomarker to assess the efficacy of novel therapeutic interventions aimed at restoring normal propionate metabolism. Future research may focus on the development of more rapid, point-of-care testing methods for 2-methylisocitrate to facilitate faster diagnosis and more timely management of metabolic crises. Furthermore, exploring the precise pathological roles of 2-methylisocitrate and other accumulated metabolites may unveil new therapeutic targets for mitigating the long-term complications associated with these devastating genetic disorders.

References

- 1. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labpedia.net [labpedia.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. chromforum.org [chromforum.org]

- 5. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

regulation of the prp operon and 2-methylisocitrate synthesis

An In-depth Technical Guide on the Regulation of the prp Operon and 2-Methylisocitrate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propionate (B1217596) is a short-chain fatty acid that serves as a carbon and energy source for many bacteria. However, its metabolic intermediate, propionyl-CoA, can be toxic if it accumulates. Bacteria have evolved a specialized pathway, the 2-methylcitrate cycle (2-MCC), to metabolize propionyl-CoA into less toxic, central metabolism intermediates. The enzymes for this pathway are encoded by the prp (propionate catabolism) operon. The regulation of the prp operon is a sophisticated process, ensuring that the machinery for propionate catabolism is synthesized only when needed. This regulation involves a specific transcriptional activator, PrpR, which is allosterically activated by 2-methylcitrate, an intermediate of the pathway itself. This guide provides a detailed overview of the genetic organization of the prp operon, the enzymatic steps of the 2-methylcitrate cycle, the intricate regulatory networks that control its expression, and the experimental protocols used to elucidate these mechanisms.

The prp Operon: Genetic Organization and Function

The prp locus in bacteria like Salmonella enterica and Escherichia coli is typically composed of two divergently transcribed units.[1][2] One unit consists of the prpBCDE operon, which encodes the enzymes for the 2-methylcitrate cycle.[1][3] The other unit contains the prpR gene, which encodes the regulatory protein essential for the operon's activation.[1][3]

Gene Products and Their Functions

The prpBCDE operon encodes the core enzymatic machinery for propionate catabolism.[4] The functions of the protein products are summarized in the table below.

| Gene | Protein | Function | Reference |

| prpE | Propionyl-CoA Synthetase | Activates propionate to propionyl-CoA. | [3] |

| prpC | 2-Methylcitrate Synthase | Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. | [3][4] |

| prpD | 2-Methylcitrate Dehydratase | Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. In some organisms, this step is replaced by the activities of AcnD and PrpF. | [4][5] |

| prpB | 2-Methylisocitrate Lyase | Cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate. | [4][6] |

The 2-Methylcitrate Cycle (2-MCC) and 2-Methylisocitrate Synthesis

The 2-MCC is the central pathway for propionyl-CoA metabolism in many microorganisms.[4] It serves a dual purpose: detoxification of propionyl-CoA and conversion of propionate into central metabolic precursors.[4][7]

Enzymatic Steps of the 2-MCC

-

Activation: Propionate is first activated to propionyl-CoA by Propionyl-CoA Synthetase (PrpE) .[3]

-

Condensation & 2-Methylcitrate Synthesis: 2-Methylcitrate Synthase (PrpC) catalyzes the key condensation reaction between propionyl-CoA and oxaloacetate to produce (2S,3S)-2-methylcitrate.[4][8] This step is critical as it produces the inducer molecule for the entire operon.

-

Isomerization: 2-methylcitrate is converted to 2-methylisocitrate. This involves a dehydration step to 2-methyl-cis-aconitate by 2-Methylcitrate Dehydratase (PrpD) , followed by a hydration step catalyzed by an aconitase (Acn).[4][9]

-

Cleavage: 2-Methylisocitrate Lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.[4][6] These products can then readily enter central metabolism, such as the TCA cycle and gluconeogenesis.[7]

Regulation of the prp Operon

The expression of the prpBCDE operon is tightly controlled at the transcriptional level to respond to the presence of propionate and the overall metabolic state of the cell. This regulation involves a primary activator (PrpR), a global regulatory system (catabolite repression), and other accessory factors.

Positive Regulation by PrpR and 2-Methylcitrate

Transcription of the prpBCDE operon is dependent on the sigma factor σ⁵⁴ (also known as RpoN) and is positively controlled by the PrpR protein.[1] PrpR belongs to the family of σ⁵⁴-dependent transcriptional activators.[1]

A crucial aspect of this regulation is that PrpR is not activated by propionate directly. Instead, it senses the presence of 2-methylcitrate , an intermediate of the catabolic pathway.[10] 2-methylcitrate acts as a co-activator, binding to the N-terminal sensory domain of the PrpR protein.[10] This binding induces a conformational change in PrpR, allowing it to hydrolyze ATP and activate transcription initiation by the σ⁵⁴-RNA polymerase holoenzyme at the prpBCDE promoter.[11] This mechanism ensures that the operon is induced only when the pathway is actively processing propionate.[10] In addition to PrpR and σ⁵⁴, the Integration Host Factor (IHF) is also required for full activation of the operon.[2]

Catabolite Repression

The prp operon is subject to catabolite repression, a global regulatory mechanism that ensures bacteria utilize preferred carbon sources like glucose before metabolizing alternative sources such as propionate.[2] This repression is mediated by the cyclic AMP (cAMP)-cAMP Receptor Protein (CRP) complex.[2][12]

When glucose levels are low, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex. This complex binds to a specific site in the regulatory region between the prpR and prpBCDE genes.[2] Binding of cAMP-CRP positively regulates the transcription of both the prpR regulator gene and the prpBCDE operon itself.[2] Conversely, in the presence of glucose or glycerol, cAMP levels are low, the cAMP-CRP complex does not form, and transcription of the prp locus is significantly reduced.[2][12]

Other Regulatory Factors

-

CobB Protein: In Salmonella enterica, the CobB protein, a sirtuin-type protein deacetylase, is also required for the expression of the prpBCDE operon.[8][13] Its exact role is not fully understood but is linked to the integration of propionate and 1,2-propanediol metabolism.[8]

-

Regulation in Mycobacterium tuberculosis: In M. tuberculosis, the PrpR homolog (MtPrpR) activates the transcription of the prp operon in response to propionyl-CoA generated from cholesterol degradation.[14][15] MtPrpR is a novel type of transcription factor that uses a [4Fe4S] cluster in conjunction with binding short-chain acyl-CoAs to regulate gene expression.[14][15]

-

Regulation in Bacillus thuringiensis: In B. thuringiensis, the prp operon is negatively regulated by the global transcription factors CcpA and AbrB and positively regulated by the LysR-type regulator CcpC.[16] This complex regulation links propionate metabolism to the stationary phase of growth and sporulation.[16][17]

References

- 1. prpR, ntrA, and ihf Functions Are Required for Expression of the prpBCDE Operon, Encoding Enzymes That Catabolize Propionate in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catabolite Repression of the Propionate Catabolic Genes in Escherichia coli and Salmonella enterica: Evidence for Involvement of the Cyclic AMP Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 5. The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle | PLOS One [journals.plos.org]

- 6. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi | MDPI [mdpi.com]

- 8. Studies of regulation of expression of the propionate (prpBCDE) operon provide insights into how Salmonella typhimurium LT2 integrates its 1,2-propanediol and propionate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylcitrate-dependent activation of the propionate catabolic operon (prpBCDE) of Salmonella enterica by the PrpR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. WikiGenes - prpR - regulator for prp operon [wikigenes.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Structural and functional insight into the Mycobacterium tuberculosis protein PrpR reveals a novel type of transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Central Role of DL-threo-2-Methylisocitrate in Mycobacterium tuberculosis Propionate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-CoA, a metabolite derived from the breakdown of odd-chain fatty acids and cholesterol, is both a vital carbon source and a potential toxin for Mycobacterium tuberculosis (Mtb). The pathogen's ability to efficiently metabolize propionyl-CoA is critical for its survival and pathogenesis. The methylcitrate cycle is the primary pathway for propionate (B1217596) detoxification and metabolism in Mtb, converting it into pyruvate (B1213749) and succinate (B1194679). This technical guide provides an in-depth exploration of the methylcitrate cycle, with a specific focus on the pivotal intermediate, DL-threo-2-methylisocitrate. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and visualize the associated metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in tuberculosis research and the development of novel anti-tubercular agents targeting this essential metabolic pathway.

Introduction: The Propionate Challenge in Mycobacterium tuberculosis

During infection, Mycobacterium tuberculosis resides within the host macrophage, a nutrient-limited environment where it scavenges available carbon sources. Host-derived lipids, including odd-chain fatty acids and cholesterol, are significant fuel sources for Mtb. The catabolism of these lipids, however, generates propionyl-CoA, a three-carbon thioester that can be toxic if it accumulates.[1][2] Propionyl-CoA can inhibit key enzymes in central carbon metabolism and disrupt cellular homeostasis.[3]

To counter this threat and utilize propionate as a carbon source, Mtb employs two primary pathways: the methylcitrate cycle and the vitamin B12-dependent methylmalonyl pathway.[1][2][4] The methylcitrate cycle is considered the principal route for propionate metabolism, especially during in vitro growth on propionate and within macrophages.[2][5] This cycle converts propionyl-CoA and oxaloacetate into the readily metabolizable intermediates, pyruvate and succinate.[1][2]

The Methylcitrate Cycle: A Step-by-Step Enzymatic Journey

The methylcitrate cycle involves a series of three key enzymatic reactions that ultimately lead to the formation of pyruvate and succinate from propionyl-CoA. This compound is a central intermediate in this pathway.

Step 1: Synthesis of 2-Methylcitrate by 2-Methylcitrate Synthase (PrpC)

The cycle is initiated by the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate, a reaction catalyzed by the enzyme 2-methylcitrate synthase, encoded by the prpC gene.[6][7] This enzyme is a member of the transferase family and is crucial for committing propionyl-CoA to the methylcitrate cycle.[6]

Step 2: Isomerization to this compound via 2-Methylcitrate Dehydratase (PrpD)

2-Methylcitrate is then converted to its isomer, this compound. This reaction is catalyzed by 2-methylcitrate dehydratase (also known as aconitase), encoded by the prpD gene.[8][9] This isomerization reaction proceeds via a 2-methyl-cis-aconitate intermediate.[9]

Step 3: Cleavage of this compound by a Bifunctional Isocitrate Lyase (ICL1/ICL2)

The final and committing step of the cycle is the cleavage of this compound into pyruvate and succinate. In most organisms, this reaction is catalyzed by a dedicated 2-methylisocitrate lyase (MCL). However, M. tuberculosis lacks a dedicated MCL. Instead, this crucial function is carried out by the bifunctional glyoxylate (B1226380) shunt enzymes, Isocitrate Lyase 1 (ICL1) and Isocitrate Lyase 2 (ICL2).[2][5] This dual role of ICLs highlights a unique metabolic adaptation in Mtb and presents an attractive target for drug development. The succinate produced re-enters the tricarboxylic acid (TCA) cycle, while pyruvate can be used for gluconeogenesis or be converted to acetyl-CoA.

Quantitative Data

Understanding the kinetics of the enzymes and the concentrations of the metabolites within the methylcitrate cycle is crucial for developing effective inhibitors and for modeling the metabolic flux in Mtb.

Enzyme Kinetics

| Enzyme | Gene | Substrate | KM | kcat | kcat/KM (M-1s-1) | Organism |

| Isocitrate Lyase 1 (ICL1) | icl1 | This compound | - | - | 1330 ± 100 | Mycobacterium tuberculosis |

| Isocitrate Lyase 2 (ICL2) | icl2 | This compound | - | - | 1240 ± 175 | Mycobacterium tuberculosis[8] |

| 2-Methylcitrate Dehydratase (PrpD) | prpD | (2S,3S)-2-methylcitrate | 0.44 mM | - | - | Escherichia coli[10] |

Data for M. tuberculosis PrpC and detailed KM and kcat values for PrpD are not currently available in the reviewed literature.

Inhibitor Activity

The enzymes of the methylcitrate cycle are considered promising targets for novel anti-tubercular drugs. One study has reported an inhibitor for PrpC.

| Enzyme | Inhibitor | IC50 |

| 2-Methylcitrate Synthase (PrpC) | V-13–009920 | 4.0 ± 1.1 µM[11] |

Intracellular Metabolite Concentrations

The concentrations of methylcitrate cycle intermediates can provide insights into the metabolic state of the bacterium. A study by Lee et al. (2013) quantified these intermediates in wild-type and ICL-deficient Mtb grown on propionate.

| Metabolite | Wild-Type (nmol/mg) | ICL-deficient (nmol/mg) |

| 2-Methylcitrate (2MC) | ~1 | ~10 |

| 2-Methylisocitrate (2MIC) | ~0.5 | ~25 |

| Pyruvate | ~5 | ~1 |

| Succinate | ~2 | ~0.5 |

These values are approximations derived from graphical data presented in Lee et al., 2013 and highlight the significant accumulation of 2-methylisocitrate in the absence of functional ICL.[12]

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the methylcitrate cycle. Below are outlines for key experimental procedures.

Cloning, Expression, and Purification of Methylcitrate Cycle Enzymes

The genes encoding PrpC (rv1131) and PrpD (rv1130) from M. tuberculosis H37Rv can be cloned into an E. coli expression vector, such as the pET series, which allows for the production of N- or C-terminally His-tagged recombinant proteins.

General Protocol Outline:

-

Gene Amplification: Amplify the target gene (prpC or prpD) from Mtb genomic DNA using PCR with primers containing appropriate restriction sites.

-

Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET-28a).

-

Transformation: Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 to 1 mM) and incubate at a suitable temperature (e.g., 18°C overnight or 37°C for 3-4 hours).[13]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: Purify the His-tagged protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[13] Elute the protein with an imidazole (B134444) gradient.

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Enzyme Activity Assays

4.2.1. 2-Methylcitrate Synthase (PrpC) Activity Assay

The activity of PrpC can be monitored by measuring the release of Coenzyme A (CoA) during the condensation of propionyl-CoA and oxaloacetate. The free thiol group of CoA can be quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product (3-thio-6-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.[11]

Assay Components:

-

Purified PrpC enzyme

-

Propionyl-CoA

-

Oxaloacetate

-

DTNB

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure Outline:

-

Prepare a reaction mixture containing the buffer, oxaloacetate, and DTNB.

-

Initiate the reaction by adding propionyl-CoA and the purified PrpC enzyme.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the enzyme activity based on the rate of 3-thio-6-nitrobenzoate formation.

4.2.2. 2-Methylcitrate Dehydratase (PrpD) Activity Assay

The activity of PrpD can be assayed by monitoring the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. The formation of the double bond in 2-methyl-cis-aconitate results in an increase in absorbance at 240 nm.

Assay Components:

-

Purified PrpD enzyme

-

(2S,3S)-2-methylcitrate (substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure Outline:

-

Prepare a reaction mixture containing the buffer and the substrate, 2-methylcitrate.

-

Initiate the reaction by adding the purified PrpD enzyme.

-

Monitor the increase in absorbance at 240 nm over time.

-

Calculate the enzyme activity based on the rate of 2-methyl-cis-aconitate formation.

4.2.3. 2-Methylisocitrate Lyase (ICL1/ICL2) Activity Assay

The activity of ICL1 and ICL2 with this compound as a substrate can be measured using a coupled enzyme assay. The pyruvate produced from the cleavage of 2-methylisocitrate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.

Assay Components:

-

Purified ICL1 or ICL2 enzyme

-

This compound

-

NADH

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., MOPS buffer, pH 7.5)

Procedure Outline:

-

Prepare a reaction mixture containing the buffer, NADH, LDH, and the substrate, 2-methylisocitrate.

-

Initiate the reaction by adding the purified ICL enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Metabolite Extraction and Analysis

To quantify the intracellular concentrations of methylcitrate cycle intermediates, a robust metabolite extraction protocol followed by a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) is required.

Metabolite Extraction Protocol Outline:

-

Cell Culture: Grow M. tuberculosis cultures to the desired growth phase under specific conditions (e.g., in the presence of propionate).

-

Quenching and Harvesting: Rapidly quench metabolic activity by adding the culture to a cold solution (e.g., a mixture of acetonitrile, methanol, and water). Harvest the cells by centrifugation at a low temperature.[6][14]

-

Cell Lysis: Resuspend the cell pellet in a cold extraction solvent and lyse the cells using mechanical disruption methods such as bead beating or sonication.[6][14]

-

Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Preparation: Dry the supernatant and resuspend in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

-

Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).

-

Detect and quantify the metabolites using a mass spectrometer operating in a targeted selected reaction monitoring (SRM) mode for high sensitivity and specificity.

Visualizing the Metabolic Network

Diagrams are essential for understanding the interconnectedness of metabolic pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the methylcitrate cycle and its relationship with central carbon metabolism.

Caption: The Methylcitrate Cycle in M. tuberculosis.

Caption: Experimental Workflow for PrpC Activity Assay.

Conclusion and Future Directions

This compound stands as a critical intermediate in the methylcitrate cycle, a pathway essential for propionate metabolism and the survival of Mycobacterium tuberculosis under specific conditions. The bifunctional nature of the isocitrate lyases that process this intermediate represents a key vulnerability in Mtb's metabolism. While significant progress has been made in understanding this pathway, a complete kinetic characterization of all the enzymes, particularly PrpC and PrpD, is still needed to fully comprehend the flux control and regulation of the cycle. Further research into the development of potent and specific inhibitors of the methylcitrate cycle enzymes holds great promise for the development of novel anti-tubercular therapeutics. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Metabolite Extraction and Metabolomic Profiling [bio-protocol.org]

- 7. uniprot.org [uniprot.org]

- 8. research.monash.edu [research.monash.edu]

- 9. uniprot.org [uniprot.org]

- 10. Total Metabolome Extraction from Mycobacterial Cells for GC-MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Mycobacterium tuberculosis Exploits Host-derived Fatty Acids to Limit Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methylisocitrate Lyase (MCL) Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisocitrate lyase (MCL), also known as PrpB, is a key enzyme in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionate (B1217596) in many bacteria, fungi, and plants.[1][2] This cycle allows organisms to utilize short-chain fatty acids and is crucial for the survival of certain pathogens, making MCL a potential target for antimicrobial drug development. MCL catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679).[1][2] Accurate and reproducible methods for assaying MCL activity are vital for studying its kinetics, screening for inhibitors, and understanding its role in metabolic regulation.

These application notes provide a detailed protocol for a continuous spectrophotometric assay for MCL activity. The primary method described is a coupled-enzyme assay that monitors the production of pyruvate. An alternative endpoint assay for the detection of succinate is also discussed.

Principle of the Enzymatic Assay

The enzymatic activity of 2-methylisocitrate lyase is determined by monitoring the rate of product formation. The preferred method is a continuous coupled-enzyme assay where the production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). In this reaction, LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of pyruvate production and thus to the MCL activity.

Reaction Scheme:

-

(2S,3R)-2-Methylisocitrate → Pyruvate + Succinate (catalyzed by 2-Methylisocitrate Lyase)

-

Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

Signaling Pathway: The Methylcitrate Cycle

2-Methylisocitrate lyase is a central enzyme in the methylcitrate cycle, which is a modified version of the Krebs cycle that metabolizes propionyl-CoA.[1]

Caption: The Methylcitrate Cycle for Propionate Metabolism.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for MCL Activity (Pyruvate Detection)

This protocol outlines a continuous assay to determine the kinetic parameters of MCL by monitoring pyruvate production.

Materials and Reagents:

-

2-Methylisocitrate lyase (MCL) enzyme preparation

-

(2S,3R)-2-Methylisocitrate (substrate)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Lactate dehydrogenase (LDH)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Reagent Preparation:

| Reagent | Stock Concentration | Working Concentration | Buffer/Solvent |

| Tris-HCl, pH 7.5 | 1 M | 50 mM | Deionized water |

| MgCl₂ | 1 M | 5 mM | Deionized water |

| NADH | 10 mM | 0.2 mM | Deionized water |

| 2-Methylisocitrate | 100 mM | 0.1 - 10 mM | Deionized water |

| Lactate Dehydrogenase | 1000 U/mL | 5 - 10 U/mL | Deionized water |

| MCL Enzyme | Varies | Varies | Assay Buffer |

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Prepare fresh and keep on ice.

Procedure:

-

Prepare the reaction mixture: In a microplate well or cuvette, combine the following reagents to the indicated final concentrations:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

0.2 mM NADH

-

5-10 U/mL Lactate Dehydrogenase

-

Varying concentrations of 2-methylisocitrate (e.g., for Km determination: 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)

-

MCL enzyme (add a concentration that gives a linear rate of absorbance change for at least 5 minutes)

-

-

Equilibration: Incubate the reaction mixture (without the MCL enzyme) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction: Add the MCL enzyme to the reaction mixture and mix gently.

-

Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

Controls:

-

Blank (No MCL): A reaction mixture containing all components except the MCL enzyme to measure the background rate of NADH oxidation.

-

No Substrate Control: A reaction mixture containing all components except 2-methylisocitrate to ensure the observed activity is substrate-dependent.

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from the rate of the experimental reactions.

-

Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Path Length (cm) * mg of MCL)

-

For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Endpoint Assay for MCL Activity (Succinate Detection)

This protocol provides an alternative method for determining MCL activity by quantifying the amount of succinate produced after a fixed time. This can be achieved using a commercially available succinate assay kit.

Materials and Reagents:

-

2-Methylisocitrate lyase (MCL) enzyme preparation

-

(2S,3R)-2-Methylisocitrate (substrate)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or BioAssay Systems)

-

Microplate reader for absorbance or fluorescence

Procedure:

-

Enzymatic Reaction:

-

Set up the MCL reaction as described in Protocol 1 (steps 1 and 3), but without NADH and LDH.

-

Incubate the reaction at the desired temperature for a fixed period (e.g., 15, 30, or 60 minutes).

-

-

Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended by the succinate assay kit.

-

Quantify Succinate:

-

Follow the manufacturer's instructions for the succinate assay kit to quantify the amount of succinate produced in each reaction.[3][4][5] This typically involves adding a reaction mixture from the kit that leads to the generation of a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using the succinate standard provided in the kit.

-

Calculate Succinate Concentration: Determine the concentration of succinate in the MCL reaction samples by comparing their readings to the standard curve.

-

Calculate MCL Activity: Calculate the specific activity of MCL based on the amount of succinate produced over the incubation time.

Activity (µmol/min/mg) = (µmol of Succinate) / (Incubation Time (min) * mg of MCL)

Experimental Workflow Diagram

Caption: Workflow for the 2-Methylisocitrate Lyase Enzymatic Assay.

Data Presentation: Kinetic Parameters of 2-Methylisocitrate Lyase

The following table summarizes known kinetic parameters for 2-methylisocitrate lyase from different organisms. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.

| Organism | Km (2-methylisocitrate) | Vmax | Specific Activity | Notes and References |

| Coxiella burnetii | 390 ± 47 µM | Not Reported | Not Reported | Assay performed with 50 pM PrpB. |

| Escherichia coli | Not Reported | Not Reported | Not Reported | Enzyme corresponds to the PrpB protein.[2] |

| Aspergillus nidulans | Not Reported | Not Reported | Not Reported | Shows no measurable activity with isocitrate.[2] |

Note: Kinetic data for MCL is not widely reported in the literature. The provided values are based on available information and highlight the need for further characterization of this enzyme from various sources.

References

- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]

- 2. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Utilizing DL-threo-2-methylisocitrate as a Substrate for Isocitrate Lyase 1 (ICL1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase 1 (ICL1) is a key enzyme in the glyoxylate (B1226380) and methylcitrate cycles, which are crucial for the survival of various pathogens, including Mycobacterium tuberculosis, but are absent in mammals. This makes ICL1 an attractive target for the development of novel antimicrobial agents. DL-threo-2-methylisocitrate is a substrate analog of the natural ICL1 substrate, isocitrate. Its use in enzymatic assays is vital for characterizing the kinetic properties of ICL1 and for screening potential inhibitors. These application notes provide detailed protocols for the use of this compound in ICL1-focused research and drug discovery.

Data Presentation

Kinetic Parameters of Mycobacterium tuberculosis ICL1

The following table summarizes the kinetic constants for Mycobacterium tuberculosis ICL1 with its natural substrate, threo-D(s)L(s)-isocitrate (ICA), and the substrate analog, this compound (MICA). This data is essential for designing kinetic experiments and for comparative analysis of enzyme efficiency.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| threo-D(s)L(s)-isocitrate (ICA) | 188[1][2] | 5.24[1][2] | 2.79 x 104[3] |

| This compound (MICA) | 718[1][2] | 1.25[1][2] | 1.74 x 103[3] |

Experimental Protocols

Preparation of this compound Sodium Salt Stock Solution

Materials:

-

This compound sodium salt

-

Nuclease-free water

-

Ultrasonic bath

-

0.22 µm sterile filter

Procedure:

-

Weigh the desired amount of this compound sodium salt.

-

Dissolve in nuclease-free water to a concentration of 100 mg/mL.[4] Use of an ultrasonic bath may be necessary to fully dissolve the compound.

-

For long-term storage, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]

-

Before use in an assay, dilute the stock solution to the desired working concentration with the appropriate assay buffer. It is recommended to filter the working solution through a 0.22 µm filter before use.[4]

Isocitrate Lyase 1 (ICL1) Activity Assay using the Phenylhydrazine (B124118) Method

This protocol is adapted from a standard colorimetric assay for isocitrate lyase and can be used with this compound. The principle of this assay is the reaction of the glyoxylate product of the ICL1-catalyzed reaction with phenylhydrazine to form a glyoxylate phenylhydrazone, which can be measured spectrophotometrically at 324 nm.

Materials:

-

Purified ICL1 enzyme

-

This compound stock solution

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Phenylhydrazine hydrochloride solution

-

Microplate reader capable of reading absorbance at 324 nm

-

96-well UV-transparent microplates

Assay Procedure:

-

Prepare the ICL1 enzyme solution by diluting the purified enzyme in cold Assay Buffer to the desired concentration.

-

Prepare a range of this compound concentrations by diluting the stock solution in Assay Buffer. A starting range of 0.1 to 5 times the Km (approximately 70 µM to 3.6 mM) is recommended for kinetic studies.

-

Prepare the phenylhydrazine solution in Assay Buffer.

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Phenylhydrazine solution

-

This compound solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the ICL1 enzyme solution to each well.

-

Immediately measure the increase in absorbance at 324 nm over time using a microplate reader. Record readings every 30 seconds for 10-15 minutes.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the glyoxylate phenylhydrazone.

Protocol for ICL1 Inhibition Studies

This protocol can be used to screen for and characterize inhibitors of ICL1 using this compound as the substrate.

Materials:

-

All materials from the ICL1 activity assay protocol

-

Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Follow the ICL1 activity assay protocol as described above.

-

Prior to initiating the reaction with the enzyme, add the inhibitor compound at various concentrations to the wells containing the assay buffer, phenylhydrazine, and substrate.

-

Include a control with the solvent used to dissolve the inhibitor to account for any solvent effects.

-

Pre-incubate the plate with the inhibitor for a defined period (e.g., 10-15 minutes) before adding the ICL1 enzyme to allow for inhibitor binding.

-

Initiate the reaction by adding the ICL1 enzyme and measure the reaction rates as previously described.

-

The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

For determining the inhibition constant (Ki) and the mode of inhibition, the experiment should be repeated with varying concentrations of both the substrate and the inhibitor.

Visualizations

Experimental Workflow for ICL1 Assay

Caption: Workflow for the ICL1 enzymatic assay.

The Glyoxylate Cycle

References

Application Note: Quantification of DL-threo-2-Methylisocitrate in Bacterial Cell Extracts by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-threo-2-Methylisocitrate is a key metabolic intermediate in the methylcitrate cycle, a pathway utilized by various bacteria and fungi for the metabolism of propionate (B1217596) and odd-chain fatty acids.[1][2][3] The quantification of this metabolite in cell extracts is crucial for studying microbial physiology, metabolic engineering, and for the identification of potential antimicrobial drug targets.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in bacterial cell extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) following a chemical derivatization step. Due to the polar nature and lack of a strong chromophore, direct HPLC analysis of 2-methylisocitrate is challenging. Chemical derivatization enhances chromatographic retention on reverse-phase columns and significantly improves ionization efficiency for mass spectrometric detection.[4][5][6][7]

Signaling Pathway and Experimental Workflow

The methylcitrate cycle is analogous to the tricarboxylic acid (TCA) cycle and is essential for the detoxification of propionate in many microorganisms.

The overall workflow for the quantification of this compound involves several key steps from sample collection to data analysis.

Experimental Protocols

Sample Preparation: Quenching and Extraction of Intracellular Metabolites

Rapidly halting metabolic activity is critical for accurately measuring intracellular metabolite levels.[8][9]

Materials:

-

60% Methanol, pre-chilled to -40°C

-

75% Ethanol (B145695), pre-heated to 95°C

-

Liquid nitrogen

-

Centrifuge capable of reaching -20°C and 5,000 x g

Protocol:

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Resuspend the cell pellet in a minimal volume of culture medium.

-

To quench metabolism, rapidly mix 1 volume of the cell suspension with 3 volumes of -40°C 60% methanol.[10]

-

Immediately centrifuge the quenched cells at 5,000 x g for 5 minutes at -20°C.

-

Discard the supernatant and wash the cell pellet with the quenching solution.

-

For metabolite extraction, add 1 mL of pre-heated 75% ethanol to the cell pellet and incubate at 95°C for 5 minutes.[11]

-

Cool the extract on ice for 5 minutes and then centrifuge at 13,000 x g for 2 minutes to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

-

Store the dried cell extract at -80°C until derivatization.

Chemical Derivatization

Derivatization of the carboxylic acid groups of 2-methylisocitrate is necessary to improve its chromatographic and mass spectrometric properties.[4][5][7] This protocol utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH) as the derivatizing agent.

Materials:

-

This compound standard

-

3-nitrophenylhydrazine (3-NPH) hydrochloride solution (10 mg/mL in 50% acetonitrile)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (30 mg/mL in water)

-

Pyridine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Protocol:

-

Reconstitute the dried cell extract in 50 µL of 50% acetonitrile.

-

To the reconstituted extract, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine.[7]

-

Vortex the mixture and incubate at 40°C for 30 minutes.[7]

-

After incubation, dilute the reaction mixture with 910 µL of 90% acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Prepare a calibration curve by derivatizing known concentrations of this compound standard in the same manner.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transition | To be determined by infusion of the derivatized standard. A hypothetical transition for the 3-NPH derivative would be monitored. |

Data Presentation

The following table presents hypothetical quantitative data for this compound in cell extracts of a wild-type and a mutant bacterial strain under different growth conditions.

| Sample ID | Strain | Growth Condition | This compound (µg/g cell dry weight) | Standard Deviation |

| WT-G-1 | Wild-Type | Glucose | 1.2 | 0.2 |

| WT-G-2 | Wild-Type | Glucose | 1.5 | 0.3 |

| WT-G-3 | Wild-Type | Glucose | 1.3 | 0.1 |

| WT-G-Avg | Wild-Type | Glucose | 1.33 | 0.21 |

| WT-P-1 | Wild-Type | Propionate | 25.6 | 2.1 |

| WT-P-2 | Wild-Type | Propionate | 28.1 | 2.5 |

| WT-P-3 | Wild-Type | Propionate | 26.9 | 2.3 |

| WT-P-Avg | Wild-Type | Propionate | 26.87 | 2.30 |

| MUT-G-1 | ΔprpB Mutant | Glucose | 1.1 | 0.3 |

| MUT-G-2 | ΔprpB Mutant | Glucose | 0.9 | 0.2 |

| MUT-G-3 | ΔprpB Mutant | Glucose | 1.0 | 0.1 |

| MUT-G-Avg | ΔprpB Mutant | Glucose | 1.00 | 0.20 |

| MUT-P-1 | ΔprpB Mutant | Propionate | 150.2 | 12.5 |

| MUT-P-2 | ΔprpB Mutant | Propionate | 165.8 | 14.1 |

| MUT-P-3 | ΔprpB Mutant | Propionate | 158.4 | 13.2 |

| MUT-P-Avg | ΔprpB Mutant | Propionate | 158.13 | 13.27 |

Conclusion